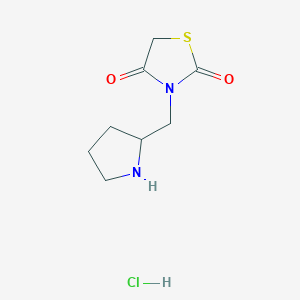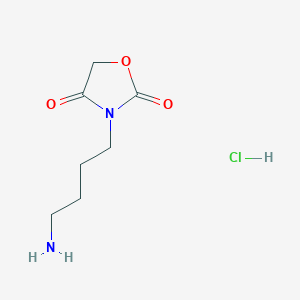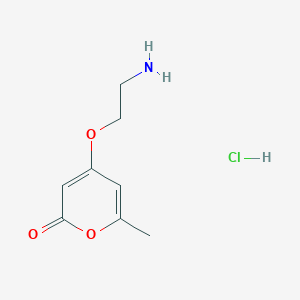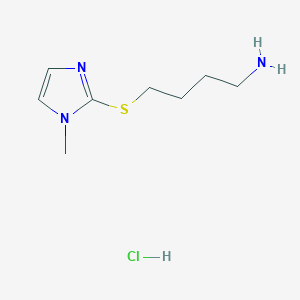
dimethachlor OXA
Overview
Description
Dimethachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,6-dimethylphenyl)(2-methoxyethyl)amino group at position 2 . It has a molecular formula of C13H17NO4 .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The InChI string for this compound isInChI=1S/C13H17NO4/c1-9-5-4-6-10(2)11(9)14(7-8-18-3)12(15)13(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) . Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 391.0±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 67.5±0.3 cm3 .Mechanism of Action
Target of Action
Dimethachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,6-dimethylphenyl) (2-methoxyethyl)amino group at position 2 It is classified as a marine xenobiotic metabolite , which suggests that it interacts with biological systems in marine environments.
Mode of Action
It is known that the compound has a high polarity , which may influence its interaction with targets. High polarity often allows a compound to form hydrogen bonds with its targets, influencing the targets’ function.
Biochemical Pathways
It is known that oxalic acid and its derivatives, including this compound, are involved in various processes such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalysed by a lyase named oxalate decarboxylase .
Pharmacokinetics
Its high polarity suggests that it may have unique pharmacokinetic properties. High polarity often influences a compound’s absorption and distribution, potentially affecting its bioavailability.
Result of Action
Given its classification as a marine xenobiotic metabolite , it may have effects on marine organisms’ cellular functions and overall health.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its high polarity suggests that it is highly mobile in the aquatic environment. This mobility can influence its distribution and interaction with targets. Additionally, environmental factors such as pH, temperature, and the presence of other chemicals can affect its stability and activity.
Advantages and Limitations for Lab Experiments
Dimethachlor OXA has a number of advantages and limitations for lab experiments. It is a relatively safe insecticide and acaricide, and it has a wide range of applications. Additionally, it is relatively easy to synthesize, making it ideal for laboratory use. However, it is highly toxic to humans and other animals, and it should be handled with extreme caution in the laboratory. Additionally, it is a relatively slow-acting insecticide, and it may take several days to achieve the desired effect.
Future Directions
The future of dimethachlor OXA research is promising. Scientists are currently studying the effects of this compound on beneficial insects, such as pollinators, and exploring ways to reduce its toxicity to humans and other animals. Additionally, researchers are exploring ways to improve the efficacy of this compound, as well as ways to reduce its environmental impact. In addition, research is being conducted to explore the potential for this compound to be used as a fungicide and to control plant diseases.
Scientific Research Applications
Dimethachlor OXA has been extensively studied for its insecticidal and acaricidal properties. Studies have shown that it is effective against a wide range of insect pests, including aphids, thrips, whiteflies, and mites. It has also been studied for its use in controlling plant diseases, such as powdery mildew. Additionally, research has been conducted to determine the effects of this compound on beneficial insects, such as pollinators.
Safety and Hazards
properties
IUPAC Name |
2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9-5-4-6-10(2)11(9)14(7-8-18-3)12(15)13(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGMSAFPNAKIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCOC)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891458 | |
| Record name | Dimethachlor OXA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086384-49-7 | |
| Record name | Dimethachlor OXA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















